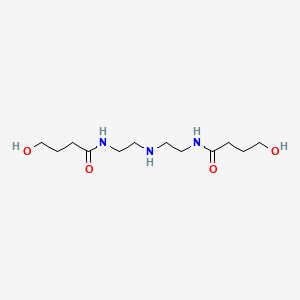
N,N'-(Iminodiethylene)bis(4-hydroxybutyramide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Iminodiethylene)bis(4-hydroxybutyramide): is an organic compound with the molecular formula C12H25N3O4 . It is known for its white crystalline solid form and its solubility in water and some organic solvents . This compound is used in various chemical applications, including as a surfactant and buffer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N,N’-(Iminodiethylene)bis(4-hydroxybutyramide) typically involves the reaction of 4-hydroxybutyramide with N,N-bis(2-hydroxyethyl)ethylenediamine under suitable conditions . The reaction is carried out in a controlled environment to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: N,N’-(Iminodiethylene)bis(4-hydroxybutyramide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N,N’-(Iminodiethylene)bis(4-hydroxybutyramide) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-(Iminodiethylene)bis(4-hydroxybutyramide) involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions . These interactions can stabilize proteins and enzymes, enhancing their activity and stability. The compound’s surfactant properties also play a role in its mechanism of action, aiding in the solubilization and stabilization of various molecules .
Comparison with Similar Compounds
- N,N’-[Azanediyldi(ethane-2,1-diyl)]bis(4-hydroxybutanamide)
- Butanamide, N,N’-(iminodi-2,1-ethanediyl)bis[4-hydroxy-]
Comparison: N,N’-(Iminodiethylene)bis(4-hydroxybutyramide) is unique due to its specific molecular structure, which imparts distinct properties such as higher solubility in water and enhanced stabilizing effects on proteins and enzymes . Compared to similar compounds, it offers better performance in biochemical assays and industrial applications .
Properties
CAS No. |
23147-44-6 |
|---|---|
Molecular Formula |
C12H25N3O4 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
4-hydroxy-N-[2-[2-(4-hydroxybutanoylamino)ethylamino]ethyl]butanamide |
InChI |
InChI=1S/C12H25N3O4/c16-9-1-3-11(18)14-7-5-13-6-8-15-12(19)4-2-10-17/h13,16-17H,1-10H2,(H,14,18)(H,15,19) |
InChI Key |
VXSQUWDOJDCHLX-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)NCCNCCNC(=O)CCCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















